
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methanesulfonyl, methylpyridinyl, and propyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine precursors with methanesulfonyl chloride and 6-methylpyridin-2-yl derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong interactions with active sites, while the pyrimidine and pyridinyl rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
4-(Methanesulfonyl)-6-(2-pyridinyl)-2-propylpyrimidine: Similar structure but lacks the methyl group on the pyridinyl ring.
4-(Methanesulfonyl)-6-(4-methylpyridin-2-yl)-2-propylpyrimidine: Similar structure with a different position of the methyl group on the pyridinyl ring.
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-ethylpyrimidine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine is unique due to the specific positioning of the methyl group on the pyridinyl ring and the propyl group on the pyrimidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
190004-32-1 |
|---|---|
分子式 |
C14H17N3O2S |
分子量 |
291.37 g/mol |
IUPAC 名称 |
4-(6-methylpyridin-2-yl)-6-methylsulfonyl-2-propylpyrimidine |
InChI |
InChI=1S/C14H17N3O2S/c1-4-6-13-16-12(9-14(17-13)20(3,18)19)11-8-5-7-10(2)15-11/h5,7-9H,4,6H2,1-3H3 |
InChI 键 |
RGPMKPVDXLSCHO-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=CC(=N1)S(=O)(=O)C)C2=CC=CC(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


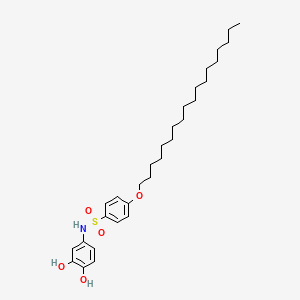
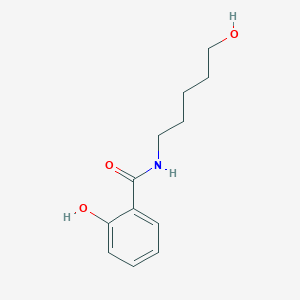
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
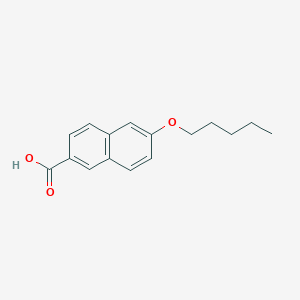
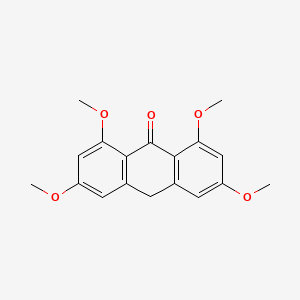
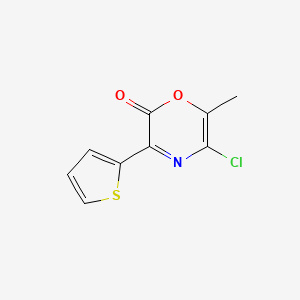
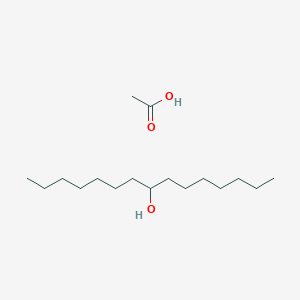

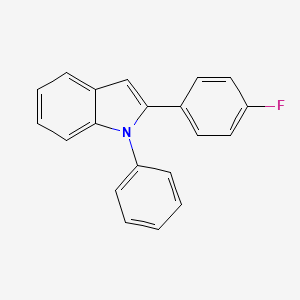
![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
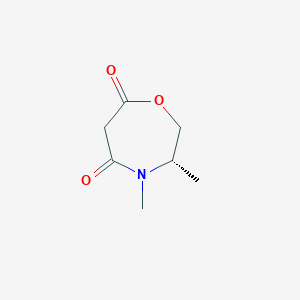
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)
